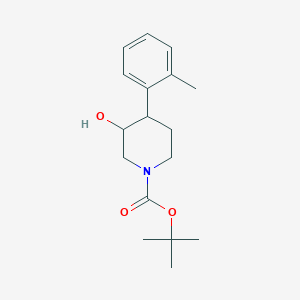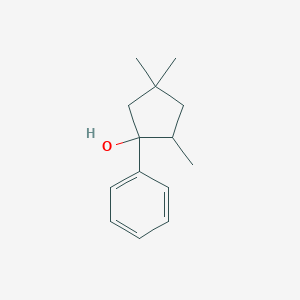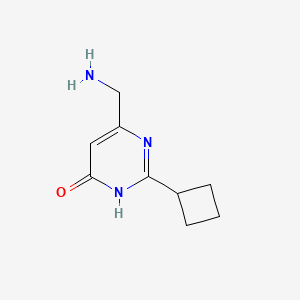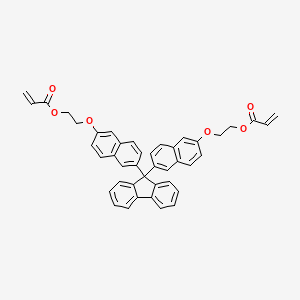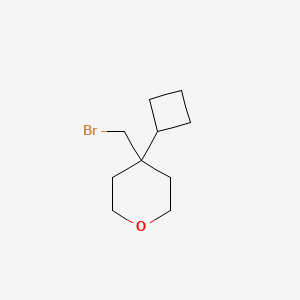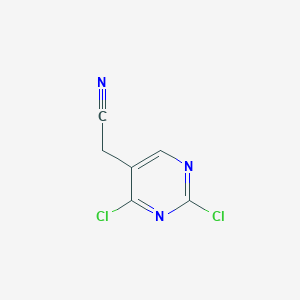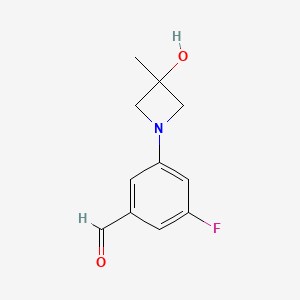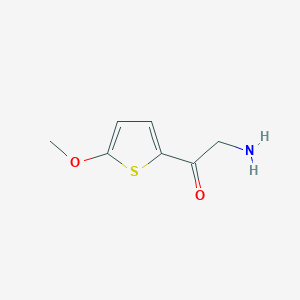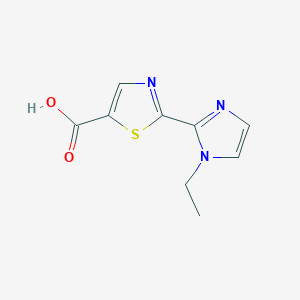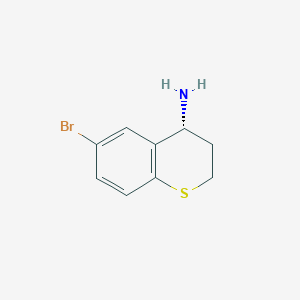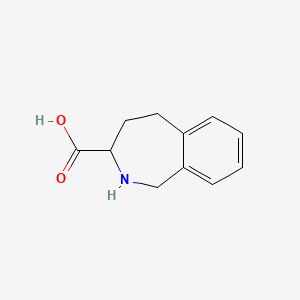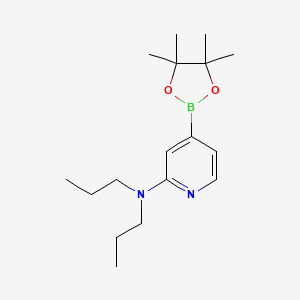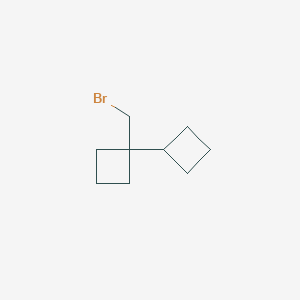
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol is a complex organic compound characterized by its unique structure, which includes a triazole ring and multiple hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Construction of the Butane Backbone: The butane backbone with hydroxyl groups is constructed through a series of aldol reactions and reductions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol can undergo oxidation to form carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Introduction of various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups make it a versatile ligand for binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its triazole ring is known to exhibit various biological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity and protein function. The hydroxyl groups can form hydrogen bonds, affecting the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol: Unique due to its specific stereochemistry and functional groups.
This compound analogs: Compounds with similar structures but different substituents on the triazole ring or butane backbone.
Uniqueness
The uniqueness of this compound lies in its combination of a triazole ring and multiple hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H15N3O4 |
|---|---|
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
(1S,2R,3R)-1-(2-phenyltriazol-4-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C12H15N3O4/c16-7-10(17)12(19)11(18)9-6-13-15(14-9)8-4-2-1-3-5-8/h1-6,10-12,16-19H,7H2/t10-,11+,12+/m1/s1 |
Clave InChI |
JNMUJXXKLZFAIT-WOPDTQHZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2N=CC(=N2)[C@@H]([C@H]([C@@H](CO)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)N2N=CC(=N2)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


